4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of considerable research . A simple and efficient methodology for the synthesis of new quinazolinone derivatives has been reported .Molecular Structure Analysis
The molecular formula of the compound is C24H20FN3O3 . The structure includes a quinazolinone ring, which is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical and Chemical Properties Analysis
The compound has a molecular weight of 417.4 g/mol . It has a topological polar surface area of 78.5 Ų and a complexity of 659 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Metabolism and Disposition in Human Subjects
Studies on compounds structurally related to "4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide" often focus on their metabolism and disposition within the human body. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, has been conducted to determine its disposition and metabolism in humans. This compound, used in insomnia treatment, undergoes extensive metabolism, with elimination primarily via feces, and has metabolites that are carefully characterized for their pharmacokinetic profiles (Renzulli et al., 2011).
Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic and pharmacodynamic studies are crucial in understanding the behavior of chemical compounds within biological systems. Clinical trials, such as those for 3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazolone dihydrochloride (AG337), a thymidylate synthase inhibitor, highlight the process of assessing a compound's safety, dosimetry, and effectiveness in inhibiting target enzymes over continuous intravenous infusions. Such studies provide essential data on the drug's metabolism, clearance rates, and the relationship between dosage and physiological response in humans (Rafi et al., 1995).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c24-18-11-7-15(8-12-18)13-25-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12H,13-14H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJGUSXHZQGXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.